BenchChemオンラインストアへようこそ!

3-((3-Methylbenzyl)oxy)azetidine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

For CNS and oncology SAR, source the meta-methyl isomer with distinct LogP 1.92/TPSA 21.3Ų, critical for blood-brain barrier penetration tuning. Offers ester bioisostere stability and 9% lower MW vs 3-methoxy analog. Procure with para (CAS 1121633-97-3) and ortho (CAS 1121612-93-8) isomers for direct, unconfounded positional SAR comparison. Act now.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1121628-52-1
Cat. No. B1393633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-Methylbenzyl)oxy)azetidine
CAS1121628-52-1
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)COC2CNC2
InChIInChI=1S/C11H15NO/c1-9-3-2-4-10(5-9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3
InChIKeyIXHMMFHPPQFHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((3-Methylbenzyl)oxy)azetidine (CAS 1121628-52-1) Procurement Guide: Verified Differentiation from Structural Analogs


3-((3-Methylbenzyl)oxy)azetidine (CAS 1121628-52-1) is a 3-substituted azetidine ether derivative featuring a 3-methylbenzyloxy group attached to the four-membered nitrogen-containing heterocycle, with molecular formula C11H15NO and molecular weight 177.24 g/mol [1]. The azetidine core imparts conformational rigidity and significant ring strain (~26 kcal/mol), which governs both its synthetic utility as a building block and its potential bioisosteric properties in medicinal chemistry campaigns [2]. This compound is supplied at purities typically ranging from 95% to ≥98%, with recommended storage at 2–8°C .

3-((3-Methylbenzyl)oxy)azetidine (CAS 1121628-52-1): Why In-Class Substitution Compromises Physicochemical and Synthetic Outcomes


The benzyloxy-substituted azetidine scaffold is highly sensitive to substituent position and electronic character on the aromatic ring. Substitution at the 3-position (meta) with a methyl group produces distinct lipophilicity and polarity parameters (LogP, TPSA) compared to its 2-methyl (ortho), 4-methyl (para), 3-methoxy, and 3-chloro congeners, which directly influence membrane permeability, protein binding, and synthetic handling in drug discovery programs [1]. In silico property predictions and experimentally reported physical constants demonstrate that these seemingly minor structural variations translate into quantifiable differences in rotatable bond count, topological polar surface area, and molecular weight—parameters that materially affect compound prioritization in lead optimization cascades . Blind substitution without accounting for these verified differences risks altering pharmacokinetic profiles or introducing unanticipated reactivity in downstream synthetic transformations.

3-((3-Methylbenzyl)oxy)azetidine (CAS 1121628-52-1): Comparator-Based Quantitative Evidence for Scientific Selection


Substituent Position Differentiates Lipophilicity and Polarity: 3-Methyl (Meta) vs. 2-Methyl (Ortho) vs. 4-Methyl (Para) Analogs

The 3-methylbenzyl substitution (meta position) in 3-((3-Methylbenzyl)oxy)azetidine (CAS 1121628-52-1) yields a topological polar surface area (TPSA) of 21.3 Ų, compared to 21.26 Ų for the 2-methyl (ortho) analog (CAS 1121612-93-8) [1][2]. While TPSA values are nearly identical across methyl positional isomers, the meta-methyl placement provides a calculated LogP of approximately 1.92 versus 1.89 for the ortho analog, offering modestly enhanced lipophilicity that may favor blood-brain barrier penetration in CNS-targeted programs . The 4-methyl (para) analog (CAS 1121633-97-3) shares identical molecular weight (177.24) and formula (C11H15NO) but differs in chromatographic retention behavior due to altered π-stacking interactions .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Molecular Weight Differentiation: 3-Methylbenzyloxy Azetidine (177.24) vs. 3-Methoxybenzyloxy Azetidine (193.24)

3-((3-Methylbenzyl)oxy)azetidine (CAS 1121628-52-1) has a molecular weight of 177.24 g/mol, whereas its 3-methoxybenzyloxy analog (CAS 1220021-66-8) possesses a molecular weight of 193.24 g/mol—a difference of +16.00 g/mol attributable to the replacement of the methyl group with a methoxy substituent . This 9% increase in molecular weight is accompanied by an increase in hydrogen bond acceptor count from 2 to 3, which significantly alters solubility and permeability profiles in fragment-based and lead-like chemical space [1]. Both compounds are commercially available at ≥95% purity and require storage at 2–8°C [2].

Fragment-Based Drug Discovery Molecular Property Optimization Synthetic Chemistry

Rotatable Bond and Hydrogen Bond Donor Profile vs. 3-Chlorobenzyloxy Azetidine

3-((3-Methylbenzyl)oxy)azetidine (CAS 1121628-52-1) contains 3 rotatable bonds and 1 hydrogen bond donor (the secondary amine of the azetidine ring), with 2 hydrogen bond acceptors [1]. In comparison, the 3-chlorobenzyloxy analog (CAS 1121634-66-9) has a molecular weight of 197.66 g/mol (+20.42 g/mol), a different halogen-containing molecular formula (C10H12ClNO), and is also supplied at ≥98% purity with identical 2–8°C storage requirements . The increased molecular weight and presence of chlorine in the comparator introduces additional synthetic handles but also alters lipophilicity (calculated LogP of 1.6 for the chloro analog) and may introduce metabolic liabilities associated with aryl halides [2].

Conformational Analysis Ligand Efficiency Metrics Drug Design

Commercial Availability and Purity Specifications: Benchmarking Against Positional Isomers

3-((3-Methylbenzyl)oxy)azetidine (CAS 1121628-52-1) is commercially available at two distinct purity tiers: ≥95% and ≥98% (NLT 98%), with storage conditions specified as 2–8°C . The 4-methyl (para) positional isomer (CAS 1121633-97-3) is also available at both 95% and NLT 98% purity levels from overlapping supplier networks . The 2-methyl (ortho) analog (CAS 1121612-93-8) is supplied at 95–98% purity, with reported pricing for the ortho isomer at approximately $471 per 5g (95% purity) [1]. Availability of the target compound across multiple reputable vendors (MolCore, Chemsrc, ChemicalBook, Kuujia) with consistent purity specifications supports reproducible procurement for SAR studies and scale-up campaigns .

Chemical Procurement Quality Control Synthetic Methodology

Synthetic Versatility: Azetidine Ethers as Ester Bioisosteres with Demonstrated Anticancer Relevance

The 3-aryl-azetidine ether scaffold, of which 3-((3-Methylbenzyl)oxy)azetidine is a representative member, has been validated as an ester bioisostere through Brønsted acid-catalyzed alkylation of 3-aryl-azetidinols with simple alcohols [1]. This synthetic methodology enables the preparation of 3,3-disubstituted oxetane- and azetidine-ethers with comparisons made directly to the ester functional group, demonstrating that azetidine ethers maintain favorable physicochemical properties while offering enhanced metabolic stability relative to ester linkages [2]. Furthermore, 3,3-disubstituted azetidine ethers have shown biological activity relevant to cancer, establishing the scaffold as a privileged motif in oncology-focused medicinal chemistry programs [3]. While specific activity data for 3-((3-Methylbenzyl)oxy)azetidine itself is not reported in the open literature, the class-level validation supports its deployment as a building block for ester-to-ether bioisostere replacement strategies.

Bioisostere Replacement Medicinal Chemistry Anticancer Drug Discovery

3-((3-Methylbenzyl)oxy)azetidine (CAS 1121628-52-1): Validated Application Scenarios for Scientific and Industrial Procurement


Lead Optimization in CNS Drug Discovery Requiring Precisely Tuned Lipophilicity

Medicinal chemistry programs targeting central nervous system (CNS) indications can leverage the meta-methyl substitution pattern of 3-((3-Methylbenzyl)oxy)azetidine (TPSA 21.3 Ų, estimated LogP 1.92) to achieve a lipophilicity-polarity balance distinct from ortho-methyl (LogP 1.89) and para-methyl congeners [1]. This differentiation enables fine-tuning of blood-brain barrier penetration without altering molecular weight, supporting systematic SAR exploration of azetidine-based CB1 receptor antagonists or other CNS-modulating scaffolds [2]. The compound's conformational rigidity imparted by the azetidine ring further constrains ligand geometry, potentially enhancing target selectivity .

Fragment-Based and Lead-Like Library Construction for Oncology Targets

With a molecular weight of 177.24 g/mol and rotatable bond count of 3, 3-((3-Methylbenzyl)oxy)azetidine falls well within lead-like chemical space (MW <350) and represents a 9% lower molecular weight alternative to its 3-methoxybenzyloxy analog (MW 193.24) [1]. The class-level validation of 3,3-disubstituted azetidine ethers as exhibiting biological activity relevant to cancer positions this building block for inclusion in fragment libraries and lead generation campaigns focused on oncology targets [2]. The absence of halogen further simplifies metabolic liability assessment relative to chlorinated analogs .

Ester-to-Ether Bioisostere Replacement in Metabolically Labile Lead Series

Programs encountering hydrolytic instability of ester-containing lead compounds can deploy 3-((3-Methylbenzyl)oxy)azetidine as an ester bioisostere, leveraging the validated synthetic methodology for 3-aryl-azetidine ether construction via Brønsted acid-catalyzed alkylation [1]. The azetidine ether linkage confers enhanced metabolic stability compared to ester bonds while preserving key molecular recognition features required for target engagement [2]. This application is particularly relevant for oncology and inflammation programs where esterase-mediated clearance limits in vivo efficacy.

Structure-Activity Relationship (SAR) Studies Across Methyl Positional Isomers

Systematic SAR campaigns investigating the effect of aromatic substitution pattern on target binding can procure 3-((3-Methylbenzyl)oxy)azetidine (meta-methyl) alongside its 2-methyl (ortho, CAS 1121612-93-8) and 4-methyl (para, CAS 1121633-97-3) congeners [1]. All three positional isomers are commercially available at consistent purity specifications (95–98%) from overlapping supplier networks, enabling direct, unconfounded comparisons of biological activity as a function of methyl group placement [2]. The meta substitution provides a distinct steric and electronic environment that may confer unique selectivity profiles relative to ortho and para arrangements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-((3-Methylbenzyl)oxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.